
7-Methylhentriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylhentriacontane is a long-chain hydrocarbon with the molecular formula C₃₂H₆₆ . It is a branched alkane, specifically a methyl-branched hentriacontane. This compound is known for its presence in various natural sources, including plant cuticles and insect pheromones. Its structure consists of a hentriacontane backbone with a methyl group attached to the seventh carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhentriacontane typically involves the alkylation of hentriacontane with a methylating agent. One common method is the Friedel-Crafts alkylation, where hentriacontane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using similar principles as laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylhentriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to remove any unsaturated impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogens (chlorine, bromine) in the presence of UV light or radical initiators.
Major Products Formed:
Oxidation: Formation of 7-methylhentriacontanol, 7-methylhentriacontanal, or 7-methylhentriacontanoic acid.
Reduction: Removal of unsaturated impurities, yielding a more pure form of this compound.
Substitution: Formation of 7-chloromethylhentriacontane or 7-bromomethylhentriacontane.
Wissenschaftliche Forschungsanwendungen
7-Methylhentriacontane has diverse applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: Studied for its role in insect communication, particularly as a component of pheromones in ants and other social insects.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty lubricants and as a component in the production of high-performance materials.
Wirkmechanismus
The mechanism of action of 7-Methylhentriacontane in biological systems involves its interaction with specific receptors or enzymes. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as mating or aggregation. The molecular targets and pathways involved in these processes are still under investigation, but it is known that the compound’s hydrophobic nature allows it to integrate into lipid membranes, influencing cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Hentriacontane: The parent compound without the methyl group.
3-Methylhentriacontane: Another methyl-branched isomer with the methyl group on the third carbon.
5-Methylhentriacontane: A similar compound with the methyl group on the fifth carbon.
Uniqueness: 7-Methylhentriacontane is unique due to its specific branching position, which can influence its physical properties and biological activity. The position of the methyl group can affect the compound’s melting point, solubility, and interaction with biological receptors, making it distinct from other isomers.
Eigenschaften
CAS-Nummer |
71502-25-5 |
|---|---|
Molekularformel |
C32H66 |
Molekulargewicht |
450.9 g/mol |
IUPAC-Name |
7-methylhentriacontane |
InChI |
InChI=1S/C32H66/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-31-32(3)30-28-9-7-5-2/h32H,4-31H2,1-3H3 |
InChI-Schlüssel |
SCPLWVLCBWLBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
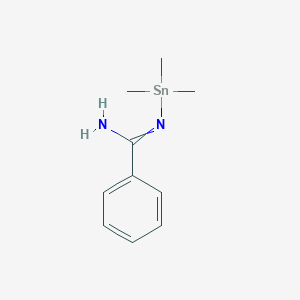

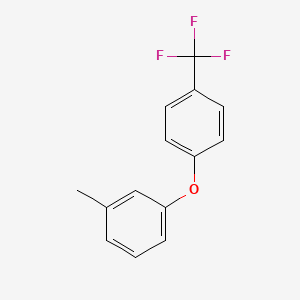
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)

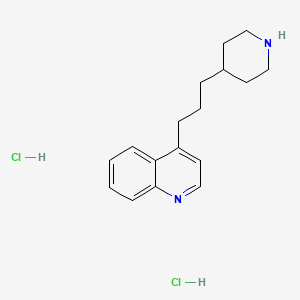
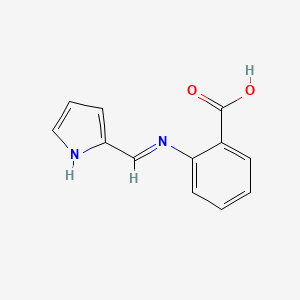

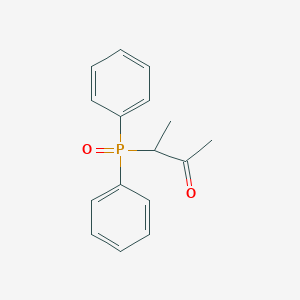
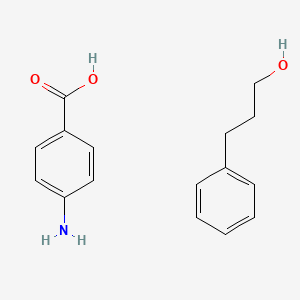
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)

